对Nutlin-3a的效力倍数优势:hMDM2结合IC50的交叉研究比较
NVP-CGM097对hMDM2的结合抑制活性显著优于Nutlin-3a。在同一TR-FRET assay体系下,NVP-CGM097的IC50为1.7 nM,而Nutlin-3a的IC50为8 nM[1]。此外,Selleck化学品技术数据表中报告的Ki为1.3 nM,而Nutlin-3a对MDM2的Ki通常报告为~36-90 nM[2]。
| Evidence Dimension | hMDM2结合抑制效力(TR-FRET assay) |
|---|---|
| Target Compound Data | IC50 = 1.7 nM; Ki = 1.3 nM |
| Comparator Or Baseline | Nutlin-3a: IC50 = 8 nM; Ki = ~36-90 nM |
| Quantified Difference | 效力约为Nutlin-3a的4倍(IC50比值 8/1.7 ≈ 4.7);亲和力高约28-69倍 |
| Conditions | TR-FRET assay体系,hMDM2蛋白 |
Why This Matters
对于需要高靶点亲和力的MDM2-p53 PPI抑制剂研究,NVP-CGM097以更低浓度即可达到同等抑制效果,减少脱靶风险并降低体内给药剂量。
- [1] TargetMol. NVP-CGM097 Datasheet. CAS 1313363-54-0. IC50 for hMDM2: 1.7 nM; Nutlin-3a IC50: 8 nM. View Source
- [2] Vassilev LT, Vu BT, Graves B, Carvajal D, Podlaski F, Filipovic Z, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. View Source
